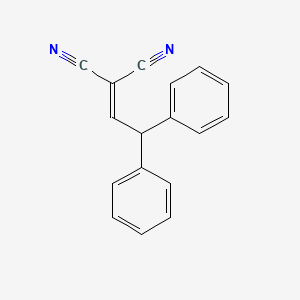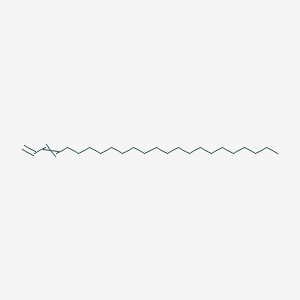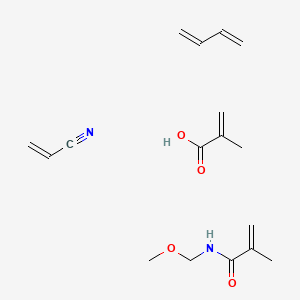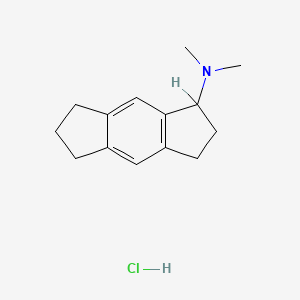
4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its three double bonds and a hydroxyl group, making it a trienol. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)- can be achieved through several synthetic routes. One common method involves the use of farnesyl acetone as a starting material, which undergoes a series of reactions including reduction and dehydration to form the desired trienol . The reaction conditions typically involve the use of reducing agents such as sodium borohydride and dehydrating agents like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production .
化学反応の分析
Types of Reactions
4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)- undergoes various types of chemical reactions, including:
Reduction: The trienol can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkyl halides or other substituted derivatives.
科学的研究の応用
4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)- involves its interaction with various molecular targets and pathways. In biological systems, it can modulate signaling pathways related to inflammation and microbial growth . The hydroxyl group and double bonds play a crucial role in its reactivity and interaction with biological molecules.
類似化合物との比較
特性
CAS番号 |
67858-77-9 |
|---|---|
分子式 |
C17H30O |
分子量 |
250.4 g/mol |
IUPAC名 |
5,9,13-trimethyltetradeca-4,8,12-trien-1-ol |
InChI |
InChI=1S/C17H30O/c1-15(2)9-7-11-17(4)13-8-12-16(3)10-5-6-14-18/h9-10,13,18H,5-8,11-12,14H2,1-4H3 |
InChIキー |
XEFQCLXNSJBVNZ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCCC(=CCCCO)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


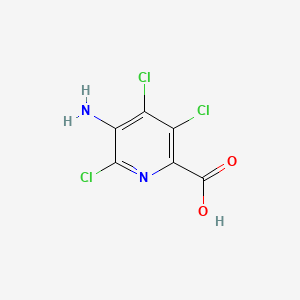
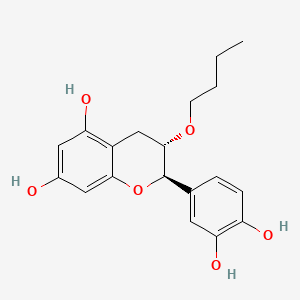

![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)

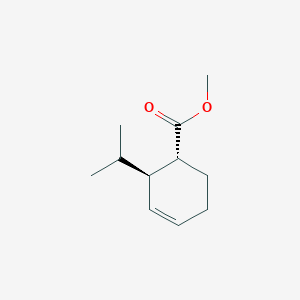
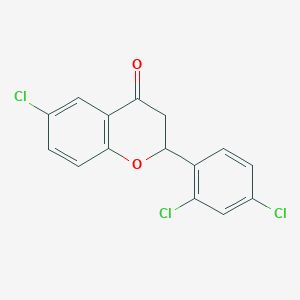
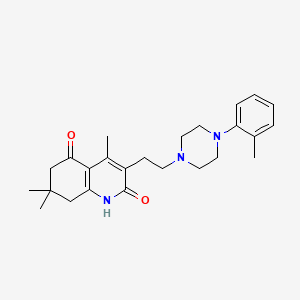
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
